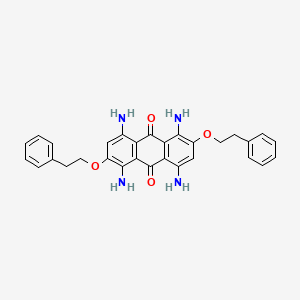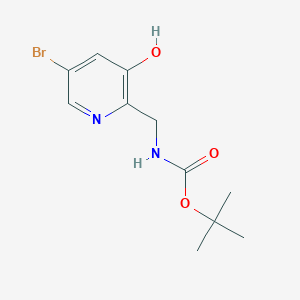
2,4,5,6-tetrafluoropyridin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,5,6-Tetrafluoropyridin-3-ol is a fluorinated pyridine derivative with the molecular formula C5HF4NO It is characterized by the presence of four fluorine atoms attached to the pyridine ring, which significantly alters its chemical and physical properties compared to non-fluorinated pyridines
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5,6-tetrafluoropyridin-3-ol typically involves the nucleophilic substitution of pentafluoropyridine. One common method is the reaction of pentafluoropyridine with sodium methoxide, which selectively replaces one of the fluorine atoms with a hydroxyl group. The reaction is carried out under mild conditions, often at room temperature, and yields the desired product in good yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product is achieved through techniques such as distillation and recrystallization to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions
2,4,5,6-Tetrafluoropyridin-3-ol undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the pyridine ring can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The hydroxyl group can be oxidized to form corresponding ketones or reduced to form alcohols.
Cyclization: The compound can participate in cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include sodium methoxide, potassium carbonate, and various nucleophiles. Reaction conditions typically involve mild temperatures and the use of solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile and reaction conditions used. For example, the reaction with amines can yield aminopyridine derivatives, while reactions with thiols can produce thiopyridine derivatives .
Aplicaciones Científicas De Investigación
2,4,5,6-Tetrafluoropyridin-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound is used in the design of biologically active molecules, including potential pharmaceuticals. Its fluorinated nature can enhance the bioavailability and metabolic stability of these molecules.
Medicine: Research is ongoing into its potential use in radiotherapy and imaging agents due to its ability to incorporate radioactive isotopes.
Industry: It is used in the production of agrochemicals and specialty materials, where its fluorinated structure imparts desirable properties such as increased stability and resistance to degradation
Mecanismo De Acción
The mechanism of action of 2,4,5,6-tetrafluoropyridin-3-ol involves its interaction with various molecular targets and pathways. The presence of fluorine atoms enhances its ability to participate in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis. The hydroxyl group can form hydrogen bonds, influencing the compound’s reactivity and interactions with other molecules .
Comparación Con Compuestos Similares
Similar Compounds
Pentafluoropyridine: Similar in structure but with an additional fluorine atom, making it more reactive towards nucleophiles.
2,3,5,6-Tetrafluoropyridine: Lacks the hydroxyl group, resulting in different reactivity and applications.
2,4,5,6-Tetrafluorophenol: Similar structure but with a phenol ring instead of a pyridine ring, leading to different chemical properties and uses
Uniqueness
2,4,5,6-Tetrafluoropyridin-3-ol is unique due to the combination of its fluorinated pyridine ring and hydroxyl group. This combination imparts distinct reactivity and properties, making it valuable in various applications that require both fluorine atoms and a hydroxyl group.
Propiedades
Fórmula molecular |
C5HF4NO |
|---|---|
Peso molecular |
167.06 g/mol |
Nombre IUPAC |
2,4,5,6-tetrafluoropyridin-3-ol |
InChI |
InChI=1S/C5HF4NO/c6-1-2(7)4(8)10-5(9)3(1)11/h11H |
Clave InChI |
SDPMRDRDIYTOPA-UHFFFAOYSA-N |
SMILES canónico |
C1(=C(C(=C(N=C1F)F)F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[2,4'-Bipyridine]-5-carboxamide](/img/structure/B13128285.png)
![1,4-Diamino-2-[([1,1'-biphenyl]-4-yl)oxy]-7-chloroanthracene-9,10-dione](/img/structure/B13128289.png)




![16-oxaheptacyclo[16.11.0.02,14.04,12.06,11.020,28.021,26]nonacosa-1(18),2(14),3,6,8,10,12,19,21,23,25,28-dodecaene-5,15,17,27-tetrone](/img/structure/B13128317.png)
![3-Methylbenzo[d]isoxazol-7-amine](/img/structure/B13128320.png)




